molecular formula C22H14ClN5OS3 B2751004 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE CAS No. 727688-89-3

2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE

Cat. No.: B2751004
CAS No.: 727688-89-3
M. Wt: 496.02
InChI Key: GRQACEDTMXGJLX-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and a thiadiazole moiety

Preparation Methods

The synthesis of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the condensation of a thiophene derivative with a suitable pyrimidine precursor under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a base.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a thiocarbonyl compound.

    Final Coupling Reaction: The final step involves coupling the thieno[2,3-d]pyrimidine core with the thiadiazole moiety using a suitable coupling agent, such as a carbodiimide.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5OS3/c23-15-8-6-13(7-9-15)16-10-30-20-18(16)21(25-12-24-20)31-11-17(29)26-22-27-19(32-28-22)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQACEDTMXGJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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